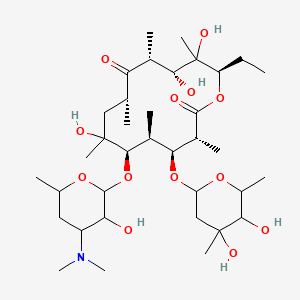

Erythromycin, 3''-O-demethyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

A bacteriostatic antibiotic macrolide produced by Streptomyces erythreus. Erythromycin A is considered its major active component. In sensitive organisms, it inhibits protein synthesis by binding to 50S ribosomal subunits. This binding process inhibits peptidyl transferase activity and interferes with translocation of amino acids during translation and assembly of proteins.

Applications De Recherche Scientifique

Antibacterial Activity

Erythromycin, 3''-O-demethyl- exhibits antibacterial properties similar to those of its parent compound, erythromycin A. Its mechanism of action primarily involves binding to the 50S ribosomal subunit of susceptible bacteria, thereby inhibiting protein synthesis. This property makes it a candidate for treating infections caused by Gram-positive bacteria and some atypical pathogens.

Key Studies

- Study on Antibacterial Efficacy : Research indicates that erythromycin derivatives can effectively combat bacterial strains that exhibit resistance to other antibiotics. A study demonstrated the effectiveness of erythromycin D against specific strains of Staphylococcus aureus, highlighting its potential in clinical applications .

Medicinal Chemistry

The structural modifications in erythromycin, 3''-O-demethyl- can influence its pharmacological properties. The absence of certain functional groups may enhance its activity or reduce the likelihood of resistance development compared to other macrolides.

Cosmetic Applications

Emerging research suggests that erythromycin derivatives, including 3''-O-demethyl-, may have applications in cosmetic formulations due to their antibacterial properties. They can be used in products aimed at treating skin conditions caused by bacterial infections.

Case Study: Cosmetic Formulations

A study focused on incorporating erythromycin derivatives into topical formulations for acne treatment. The results indicated a significant reduction in bacterial counts on the skin, suggesting potential benefits for acne management .

Comparative Analysis with Other Macrolides

Erythromycin, 3''-O-demethyl- shares structural similarities with other macrolide antibiotics. The following table summarizes these comparisons:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| Erythromycin A | Contains a 14-membered lactone ring | Broad-spectrum activity; parent compound |

| Clarithromycin | 6-methyl ether derivative | Improved stability; effective against resistant strains |

| Azithromycin | 15-membered ring with a nitrogen atom | Enhanced tissue penetration; longer half-life |

| Telithromycin | Ketolide structure | Designed to overcome resistance; improved efficacy |

| Erythromycin D | Lacks the 3''-dimethylamino group | Potentially reduced resistance; unique antibacterial profile |

Future Research Directions

While current findings indicate promising applications for erythromycin, 3''-O-demethyl-, further research is essential to fully understand its efficacy and safety profiles. Future studies should focus on:

- Long-term clinical trials to assess effectiveness against resistant bacterial strains.

- Detailed pharmacokinetic studies to evaluate absorption and metabolism.

- Exploration of synergistic effects when combined with other antibiotics or therapeutic agents.

Propriétés

Formule moléculaire |

C36H65NO13 |

|---|---|

Poids moléculaire |

719.9 g/mol |

Nom IUPAC |

(3R,4S,5S,6R,9R,11R,12R,14R)-4-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |

InChI |

InChI=1S/C36H65NO13/c1-13-24-36(10,45)29(40)19(4)26(38)17(2)15-35(9,44)31(50-33-27(39)23(37(11)12)14-18(3)46-33)20(5)28(21(6)32(42)48-24)49-25-16-34(8,43)30(41)22(7)47-25/h17-25,27-31,33,39-41,43-45H,13-16H2,1-12H3/t17-,18?,19+,20+,21-,22?,23?,24-,25?,27?,28+,29-,30?,31-,33?,34?,35?,36?/m1/s1 |

Clé InChI |

MWFRKHPRXPSWNT-SGASLXJQSA-N |

SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |

SMILES isomérique |

CC[C@@H]1C([C@@H]([C@H](C(=O)[C@@H](CC([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |

SMILES canonique |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |

Synonymes |

Erycette Erymax Erythromycin Erythromycin A Erythromycin C Erythromycin Lactate Erythromycin Phosphate Ilotycin Lactate, Erythromycin Phosphate, Erythromycin T Stat T-Stat TStat |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.